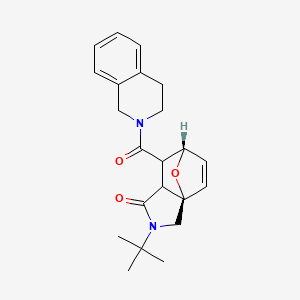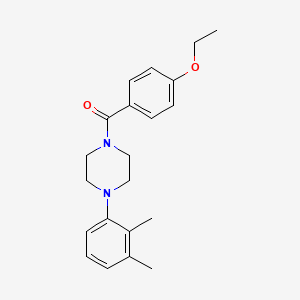![molecular formula C17H18BrNO3 B5515129 3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)
3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of benzaldehyde oxime derivatives, including variations like 3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime, is an area of interest due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds can serve as intermediates for the synthesis of more complex molecules or have inherent biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from benzaldehydes or their oximes. Techniques such as bromination, etherification, and oximation are crucial. For example, synthesis involving palladium-catalyzed ortho-bromination has been utilized to create substituted 2-bromobenzaldehydes, which can be relevant for synthesizing related compounds (Dubost et al., 2011).
Molecular Structure Analysis
Structural characterization is often achieved using techniques such as FT-IR, GC-MS, NMR spectroscopy, and X-ray crystallography. These methods help in understanding the conformation, electronic structure, and geometric parameters of the compounds. A study on similar benzaldehyde oximes provided insight into their favored conformations and molecular properties through computational analysis (Balachander & Manimekalai, 2017).
Chemical Reactions and Properties
Benzaldehyde oximes undergo various chemical reactions, including cycloadditions and condensations, forming a plethora of derivatives with diverse structures and functionalities. For instance, visible-light-catalyzed synthesis offers a method to create 1,3-benzoxazine derivatives from oximes, showcasing the reactivity and versatility of these compounds (Qi et al., 2023).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are determined by the compound's molecular structure. The introduction of functional groups like bromo, ethoxy, and oxime can significantly alter these properties, affecting their reactivity and application potential.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and oxidation-reduction behavior, are crucial for understanding how these compounds interact in chemical reactions. The presence of the oxime function introduces unique reactivity patterns, such as their ability to form nitriles or amides under certain conditions.
For further information on related compounds and their properties, the following references provide valuable insights:
- Synthesis and characterization of benzaldehyde oximes: (Balachander & Manimekalai, 2017).
- Palladium-catalyzed bromination as a key step in synthesis: (Dubost et al., 2011).
- Visible-light-catalyzed synthesis approaches: (Qi et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
The synthesis and characterization of similar compounds, including their oximes, have been explored to understand their structural and electronic properties. For instance, the synthesis, spectral, and computational analysis of related benzaldehydes and their oximes have been reported, highlighting the importance of such compounds in studying molecular conformations and electronic properties. These analyses involve advanced techniques such as FT-IR, GC-MS, NMR spectroscopy, and computational methods like geometry optimization and potential energy scan (PES) studies. Such research lays the groundwork for further applications in materials science and chemical synthesis (Balachander & Manimekalai, 2017).
Catalysis and Chemical Transformations
Research has also focused on the application of related compounds in catalytic processes and chemical transformations. For example, studies on selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation highlight the utility of these compounds in synthesizing substituted 2-bromobenzaldehydes. This process involves a three-step sequence, demonstrating the compounds' role in facilitating complex organic transformations (Dubost et al., 2011).
Material Science and Photodynamic Therapy
In material science and therapeutic applications, related compounds serve as precursors or components in synthesizing materials with significant optical properties. For instance, the synthesis of new zinc phthalocyanine derivatives substituted with related compounds has been reported. These derivatives exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Environmental and Biological Applications
Additionally, related compounds have been studied for their potential environmental and biological applications. For example, the atmospheric reaction products of aromatic hydrocarbons, including related benzaldehydes, have been identified in ambient air samples. This research contributes to understanding atmospheric chemistry and potential environmental impacts of organic compounds (Obermeyer et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-[[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-16-9-14(10-19-20)8-15(18)17(16)22-11-13-6-4-12(2)5-7-13/h4-10,20H,3,11H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENCQEHEXGHMEH-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)
![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)
![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)
![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)
